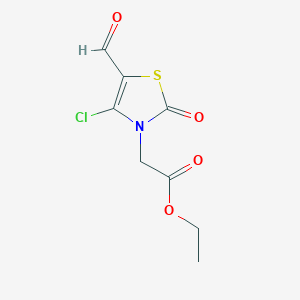

(4-Chloro-5-formyl-2-oxo-thiazol-3-yl)-acetic acid ethyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-Chloro-5-formyl-2-oxo-thiazol-3-yl)-acetic acid ethyl ester, also known as chloroformylthiazole ethyl ester, is a chemical compound used in a variety of scientific applications. This compound is a colorless or slightly yellowish liquid with a molecular weight of 213.64 g/mol and a melting point of -20°C. Chloroformylthiazole ethyl ester has been used in a variety of scientific applications, including synthesis, drug development, and laboratory experiments.

科学的研究の応用

Synthesis and Structural Analysis

(4-Chloro-5-formyl-2-oxo-thiazol-3-yl)-acetic acid ethyl ester is an important intermediate for synthesizing biologically active compounds, such as thiazole carboxylic acids. Studies have demonstrated its utility in synthesizing various derivatives through nucleophilic substitution and chlorination reactions, highlighting its significance in organic synthesis (Tu Yuanbiao et al., 2016).

Biological Activity

Derivatives synthesized from this compound have been shown to possess antimicrobial activities. For example, the synthesis and evaluation of triazole derivatives containing this moiety have shown antimicrobial activity against several microorganisms, indicating its potential in developing new antimicrobial agents (N. Demirbas et al., 2004).

Antiamoebic Activity and Cytotoxicity

The compound's derivatives, particularly those incorporating alkyl chains, demonstrated good in vitro antiamoebic activity against Acanthamoeba polyphaga. Such findings suggest the potential of these derivatives as safe and effective amoebicidal agents, offering a promising avenue for the development of new treatments for amoebic infections (A. Shirai et al., 2013).

Coordination Chemistry

The compound forms the basis for synthesizing coordination complexes with metals such as nickel, copper, and zinc. These complexes have been characterized and analyzed for their structure, showcasing the compound's role in developing coordination compounds with potential applications in materials science and catalysis (W. M. Singh & J. Baruah, 2008).

Fluorescence and Sensing Applications

Substituted derivatives of this compound have been studied for their absorption, fluorescence, and excitation spectra, exhibiting high luminescence and potential as laser dyes and metal sensors. This highlights the compound’s utility in creating fluorescent markers and sensors for various applications (U. Grummt et al., 2007).

特性

IUPAC Name |

ethyl 2-(4-chloro-5-formyl-2-oxo-1,3-thiazol-3-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO4S/c1-2-14-6(12)3-10-7(9)5(4-11)15-8(10)13/h4H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITLZDQLBVPTHHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=C(SC1=O)C=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-(3-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B383437.png)

![[4-[(E)-(6-benzyl-3,7-dioxo-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene)methyl]-2-ethoxyphenyl] acetate](/img/structure/B383438.png)

![diethyl (2,2,2-trichloro-1-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}ethyl)phosphonate](/img/structure/B383441.png)

![ethyl 2-[3-(furan-2-carbonyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383442.png)

![ethyl 2-[2-(4-tert-butylphenyl)-3-(furan-2-carbonyl)-4-hydroxy-5-oxo-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383443.png)

![N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide](/img/structure/B383447.png)

![2-[5-(4-Methoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B383450.png)

![(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-propan-2-ylphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B383452.png)

![2-(4-benzyl-1-piperazinyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B383453.png)

![(4E)-5-(4-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B383454.png)

![[2-[(5Z)-6-oxo-5-(2-oxo-1-prop-2-enylindol-3-ylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl] acetate](/img/structure/B383457.png)

![2-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl thiophene-2-carboxylate](/img/structure/B383458.png)